molecular formula C9H14ClNO B2834753 1-Amino-1-phenylpropan-2-ol hydrochloride CAS No. 102439-90-7

1-Amino-1-phenylpropan-2-ol hydrochloride

Cat. No. B2834753
M. Wt: 187.67
InChI Key: VIOJYFJDMKDXOT-UHFFFAOYSA-N
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Description

1-Amino-1-phenylpropan-2-ol hydrochloride is a chemical compound with the CAS Number: 102439-90-7 . It has a molecular weight of 187.67 . It is a sympathomimetic agent that acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . It is most commonly used as a nasal vasoconstrictor and an appetite depressant .


Synthesis Analysis

The synthesis of (1RS,2SR)-(±)-2-Amino-1-phenyl-1-propanol involves reductive amination of ®-(-)-1-Hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst . The compound is produced by fermentation of molasses with a strain of yeast, and benzaldehyde is added during the course of fermentation .


Molecular Structure Analysis

The molecular formula of 1-Amino-1-phenylpropan-2-ol hydrochloride is C9H14ClNO . The InChI code is provided in the references .


Chemical Reactions Analysis

The compound reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .


Physical And Chemical Properties Analysis

The compound has a melting point of 169-170°C . It is a white to yellow powder or crystals .

Scientific Research Applications

Antioxidant and Membrane-Stabilizing Properties

1-Amino-1-phenylpropan-2-ol hydrochloride has been explored for its antioxidant and membrane-stabilizing properties. Studies have shown that while these compounds do not possess significant antioxidant or antiradical activity, they exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. This suggests that they are biologically active compounds capable of producing a membrane-stabilizing effect due to their interaction with cell membrane components (Malakyan et al., 2010).

Uterine Relaxant Activity

Another significant application of 1-amino-1-phenylpropan-2-ol hydrochloride derivatives is in uterine relaxant activity. Novel racemic compounds synthesized in this category have shown potent uterine relaxant activity in vitro and significantly delayed the onset of labor in pregnant rats. These compounds also exhibit higher cAMP releasing potential than isoxsuprine hydrochloride (Viswanathan & Chaudhari, 2006).

Antitumor Activity

1-Amino-1-phenylpropan-2-ol hydrochloride derivatives have also been tested for their antitumor activity. Tertiary aminoalkanol hydrochlorides have been synthesized and evaluated for this purpose, suggesting their potential as biologically active compounds in antitumor applications (Isakhanyan et al., 2016).

Antibacterial Activity

The antibacterial properties of 1-amino-1-phenylpropan-2-ol hydrochloride derivatives have been explored as well. Some of these synthesized compounds have shown moderate antibacterial activity, particularly against Gram-positive microorganisms, indicating their potential use in antibacterial treatments (Gasparyan et al., 2015).

Anti-Malarial Activity

Research has also been conducted on the synthesis of 1-aminopropan-2-ols, including derivatives of 1-amino-1-phenylpropan-2-ol hydrochloride, for anti-malarial activities. These compounds have shown micromolar potency against malaria, with some demonstrating effectiveness against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-amino-1-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJYFJDMKDXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1-phenylpropan-2-ol hydrochloride

Citations

For This Compound
3
Citations
EM Mumford, BN Hemric… - Journal of the American …, 2021 - ACS Publications
… The optical rotation recorded for 1-amino-1-phenylpropan-2-ol hydrochloride matched the reported literature value for an absolute configuration of 1R,2R, (28) which unsurprisingly …
Number of citations: 26 pubs.acs.org
MGN Russell, VG Matassa, RR Pengilley… - Journal of medicinal …, 1999 - ACS Publications
… (1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride (28). To a stirred mixture of 27 (800 mg, 4.26 mmol) and triethylamine (0.72 mL, 5.11 mmol) in dichloromethane (30 mL) was …
Number of citations: 34 pubs.acs.org
T Matsui, T Kondo, Y Nishita, S Itadani… - Bioorganic & medicinal …, 2002 - Elsevier
… (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride Scheme 2, Scheme 3 was prepared from (1E)-prop-1-enylbenzene 22a according to the known procedure. 3a,b The title …
Number of citations: 31 www.sciencedirect.com

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